O-(4-Chloro-2-nitrophenyl)hydroxylamine

Description

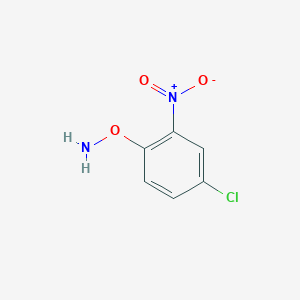

Structure

2D Structure

Properties

CAS No. |

87578-64-1 |

|---|---|

Molecular Formula |

C6H5ClN2O3 |

Molecular Weight |

188.57 g/mol |

IUPAC Name |

O-(4-chloro-2-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O3/c7-4-1-2-6(12-8)5(3-4)9(10)11/h1-3H,8H2 |

InChI Key |

SCOJLLPBYYPRHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Chloro-2-nitrophenyl)hydroxylamine can be synthesized through several methods. One common method involves the reaction of 4-chloro-2-nitroaniline with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and preventing the accumulation of by-products .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes selective reduction to form an amine (-NH₂). Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in acidic conditions are effective:

Yields range from 65–75% under optimized conditions . Competing reduction of the hydroxylamine group is minimized by controlling pH and reaction time.

Key Data:

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | EtOH | 25°C | 70 |

| NaBH₄ | H₂O/THF | 0–5°C | 65 |

Nucleophilic Substitution at the Chlorine Site

The chloro group at position 4 participates in nucleophilic aromatic substitution (SNAr) under basic conditions. The nitro group at position 2 activates the ring toward substitution at the para position (relative to the hydroxylamine group):

Examples of Nucleophiles (Nu⁻):

-

Amines : Aniline derivatives yield N-aryl products.

-

Thiols : Mercaptoethanol forms thioether-linked derivatives.

Kinetic Parameters (SNAr with Glycine in DMSO):

| Nucleophile | (M⁻¹s⁻¹) | (kJ/mol) |

|---|---|---|

| Glycine | 0.12 | 85.3 |

Reactivity is enhanced by electron-withdrawing substituents, as shown by linear Brønsted plots () .

Condensation with Carbonyl Compounds

The hydroxylamine group reacts with ketones or aldehydes to form oximes, a reaction exploited in chemoselective amide formation:

Pyruvic acid derivatives react efficiently in 68% DMSO/phosphate buffer, achieving >90% selectivity over competing nucleophiles (e.g., amines, thiols) .

Chemoselectivity Competition Data:

| Competing Nucleophile | Relative Reactivity (vs. Hydroxylamine) |

|---|---|

| Cysteine | 0.05 |

| Lysine | 0.02 |

| Hexanoic Acid | 0.12 |

Cyclization Reactions

Intramolecular reactions with acid chlorides yield heterocyclic compounds. For example, treatment with chloroacetyl chloride forms benzoxazine derivatives:

Optimized Conditions:

Oxidation Reactions

The hydroxylamine group is oxidized to a nitroso derivative under mild conditions (e.g., KMnO₄ in acidic media):

Over-oxidation to nitro compounds is suppressed by using stoichiometric oxidants.

Acid-Base Behavior

The hydroxylamine group exhibits a pKa of 1.32 ± 0.70 , protonating in strongly acidic conditions ():

Protonation enhances electrophilic aromatic substitution (e.g., nitration) but reduces nucleophilicity.

Scientific Research Applications

O-(4-Chloro-2-nitrophenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of O-(4-Chloro-2-nitrophenyl)hydroxylamine involves its reactivity with various nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is utilized in various synthetic transformations, where the compound can form stable intermediates or final products through nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic nature of substituents on the aryl ring significantly influences the physicochemical properties of hydroxylamine derivatives:

- Electron-withdrawing groups (EWGs) : The nitro and chloro groups in O-(4-Chloro-2-nitrophenyl)hydroxylamine deactivate the aromatic ring, reducing nucleophilicity but enhancing stability toward oxidation compared to electron-donating substituents (e.g., methoxy groups) .

- Electron-donating groups (EDGs) : Methoxy-substituted analogs (e.g., O-(2,5-Dimethoxybenzyl)hydroxylamine) exhibit increased ring reactivity, making them more prone to electrophilic substitution but less stable under oxidative conditions .

Analytical Chemistry

- Derivatization agents : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine is widely used to derivatize carbonyl compounds for gas chromatography (GC) analysis, enhancing detection sensitivity .

- Atmospheric studies : Similar hydroxylamines facilitate on-fiber derivatization of volatile carbonyls in air quality monitoring .

Data Table: Comparative Analysis of Key Hydroxylamine Derivatives

Research Findings and Challenges

- Synthetic hurdles : Introducing nitro groups post-hydroxylamine functionalization is challenging, often requiring sequential nitration and protection/deprotection strategies.

Biological Activity

O-(4-Chloro-2-nitrophenyl)hydroxylamine is a compound of interest due to its diverse biological activities. This article reviews the synthesis, bioactivity, and potential applications of this compound, drawing on various research findings.

Chemical Structure and Synthesis

This compound has a molecular formula of CHClNO. The compound features a hydroxylamine functional group attached to a chlorinated aromatic ring, which influences its reactivity and biological properties. The synthesis typically involves the reaction of 4-chloro-2-nitrophenol with hydroxylamine hydrochloride in the presence of a base such as sodium acetate under controlled conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Cytotoxicity : Studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the downregulation of anti-apoptotic proteins (like Bcl-2) and upregulation of pro-apoptotic proteins (like P53 and Bax), leading to DNA fragmentation and cell cycle arrest .

- Antimicrobial Activity : Hydroxylamines, including this compound, have been investigated for their antimicrobial properties. They can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt cellular processes and membrane integrity .

- Inhibition of Enzymatic Activity : Hydroxylamines can act as inhibitors for certain enzymes. For instance, they have been shown to prevent the inactivation of antibiotics like tobramycin by penicillin, thereby maintaining therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key regulatory proteins involved in cell survival and death.

- Enzyme Inhibition : By interacting with specific enzymes, hydroxylamines can alter metabolic pathways, leading to reduced bacterial growth or enhanced drug stability.

- Oxidative Stress : Hydroxylamines can generate reactive oxygen species (ROS), contributing to oxidative stress in microbial cells, which can further inhibit their growth.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various hydroxylamine derivatives on cancer cell lines. Results indicated that certain derivatives showed significant potency against HCT-116 cells, with IC values indicating effective concentrations for inducing cell death .

- Antimicrobial Activity Evaluation : Another study assessed the antibacterial effects of hydroxylamines against clinical isolates. The results demonstrated that this compound effectively inhibited the growth of resistant strains, suggesting its potential as a therapeutic agent in treating infections .

Summary Table

| Property | Description |

|---|---|

| Molecular Formula | CHClNO |

| Synthesis Method | Reaction of 4-chloro-2-nitrophenol with hydroxylamine hydrochloride |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Mechanism of Action | Apoptosis induction, enzyme inhibition, oxidative stress generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.